molecular formula C20H17F2N3O2S2 B2980079 N-(3,4-difluorophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide CAS No. 942001-60-7

N-(3,4-difluorophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Cat. No. B2980079
M. Wt: 433.49
InChI Key: MWVGPSHJGASUBC-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Properties

Research in this area focuses on the synthesis and characterization of similar thiazole and thiadiazole derivatives, exploring their chemical properties and potential as intermediates in the production of various chemical entities. For instance, studies have reported on the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives, highlighting methodologies like carbodiimide condensation catalysis as convenient and fast methods for preparing such compounds (Yu et al., 2014). These processes are essential for developing new chemical entities with potential applications in various fields, including medicinal chemistry and materials science.

Antimicrobial and Anticancer Activities

A significant area of research for related compounds involves their antimicrobial and anticancer activities. Studies have synthesized and tested derivatives for their effectiveness against various bacterial and fungal strains, as well as their potential to inhibit cancer cell growth. For example, novel 1,3,4-thiadiazole derivatives have been evaluated as possible anticancer agents, with certain compounds showing promising cytotoxic activity against cancer cell lines (Çevik et al., 2020). This research direction is crucial for the discovery of new therapeutic agents.

Material Science Applications

Research also extends into the use of these compounds in materials science, such as the development of new photoinitiators for polymerization processes. For instance, the synthesis of polyhedral oligomeric silsesquioxane (POSS)-based nano-photoinitiators demonstrates the potential of integrating these chemical structures into advanced materials to improve properties like thermal stability and mechanical strength (Batibay et al., 2020).

Safety And Hazards

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Future Directions

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Please note that without specific information on the compound , these are just general guidelines and may not apply in all cases. For a comprehensive analysis of a specific compound, it would be best to consult a chemist or other expert in the field.


properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2S2/c1-12-2-4-13(5-3-12)23-19(27)11-29-20-25-15(10-28-20)9-18(26)24-14-6-7-16(21)17(22)8-14/h2-8,10H,9,11H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVGPSHJGASUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

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